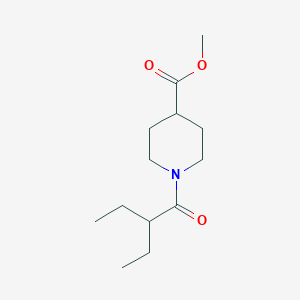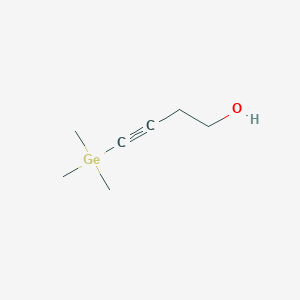
3-Butyn-1-ol, 4-(trimethylgermyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyn-1-ol, 4-(trimethylgermyl)- is an organogermanium compound with the molecular formula C7H14GeO. This compound is characterized by the presence of a butynol group attached to a trimethylgermyl moiety. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-1-ol, 4-(trimethylgermyl)- typically involves the reaction of 3-butyn-1-ol with trimethylgermanium chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of 3-Butyn-1-ol, 4-(trimethylgermyl)- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification steps are scaled up using industrial-grade distillation and chromatography equipment.
化学反应分析
Types of Reactions
3-Butyn-1-ol, 4-(trimethylgermyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The trimethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as halides (Cl-, Br-) or organometallic reagents (Grignard reagents) are used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted organogermanium compounds.
科学研究应用
3-Butyn-1-ol, 4-(trimethylgermyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-Butyn-1-ol, 4-(trimethylgermyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the trimethylgermyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
3-Butyn-1-ol: A simpler analog without the trimethylgermyl group.
4-Trimethylgermyl-1-butyne: Similar structure but lacks the hydroxyl group.
Uniqueness
3-Butyn-1-ol, 4-(trimethylgermyl)- is unique due to the presence of both the butynol and trimethylgermyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications compared to its simpler analogs.
属性
CAS 编号 |
186904-90-5 |
|---|---|
分子式 |
C7H14GeO |
分子量 |
186.82 g/mol |
IUPAC 名称 |
4-trimethylgermylbut-3-yn-1-ol |
InChI |
InChI=1S/C7H14GeO/c1-8(2,3)6-4-5-7-9/h9H,5,7H2,1-3H3 |
InChI 键 |
GMRXBOBFTKQNSJ-UHFFFAOYSA-N |
规范 SMILES |
C[Ge](C)(C)C#CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


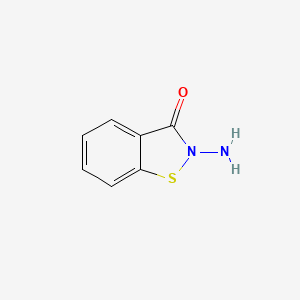
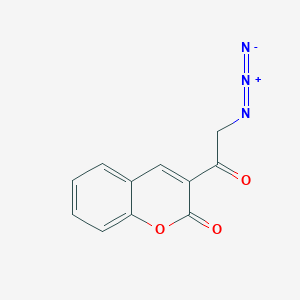
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)
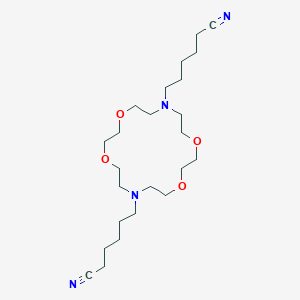

![Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate](/img/structure/B12569760.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]-](/img/structure/B12569771.png)
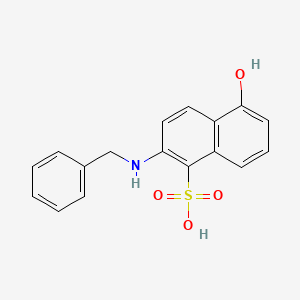
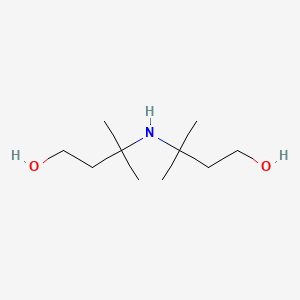
![1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12569786.png)
![2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide](/img/structure/B12569796.png)
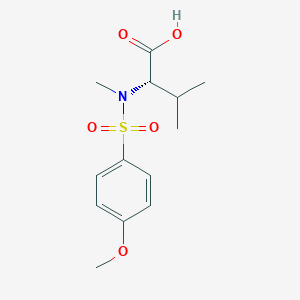
![Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-](/img/structure/B12569810.png)
